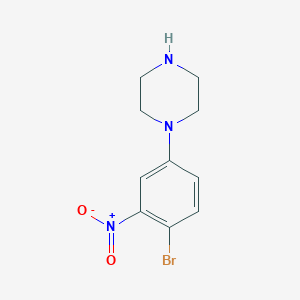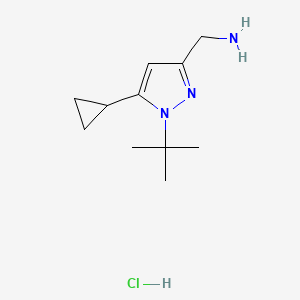
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and a cyclopropyl group attached to the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the tert-butyl group: This step typically involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the methanamine group: This can be achieved through reductive amination reactions, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Hydrochloride salt formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Análisis De Reacciones Químicas
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Addition: Addition reactions, such as Michael addition, can occur at the double bonds of the pyrazole ring, leading to the formation of various adducts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(1-tert-butyl-5-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride: This compound has a phenyl group instead of a cyclopropyl group, which may affect its reactivity and binding properties.
1-(1-tert-butyl-5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride: The presence of a methyl group instead of a cyclopropyl group can lead to differences in steric and electronic effects.
1-(1-tert-butyl-5-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride: The ethyl group may influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H20ClN3 |
|---|---|
Peso molecular |
229.75 g/mol |
Nombre IUPAC |
(1-tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H19N3.ClH/c1-11(2,3)14-10(8-4-5-8)6-9(7-12)13-14;/h6,8H,4-5,7,12H2,1-3H3;1H |
Clave InChI |
GLFAJFUKTZOCNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=CC(=N1)CN)C2CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



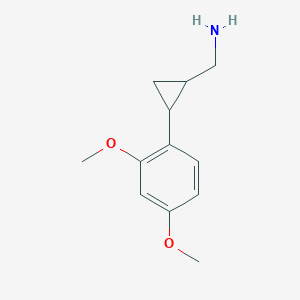
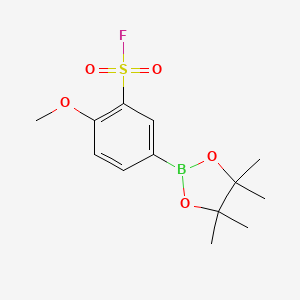
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)

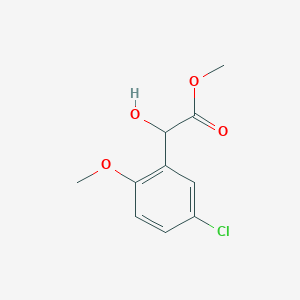
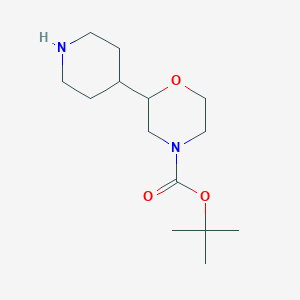
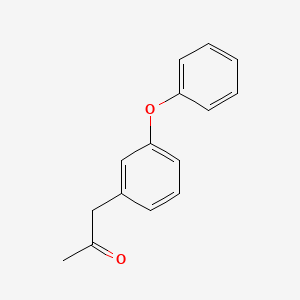

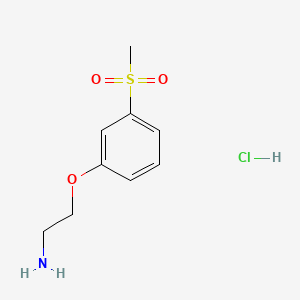
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)

amine](/img/structure/B15310507.png)
